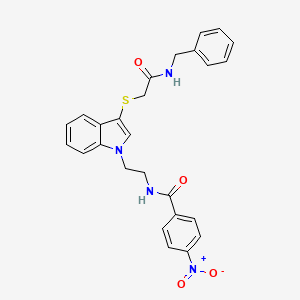

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Description

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a synthetic benzamide derivative characterized by a structurally complex scaffold. The molecule integrates:

Properties

IUPAC Name |

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4S/c31-25(28-16-19-6-2-1-3-7-19)18-35-24-17-29(23-9-5-4-8-22(23)24)15-14-27-26(32)20-10-12-21(13-11-20)30(33)34/h1-13,17H,14-16,18H2,(H,27,32)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPUQWOZTPDFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly its protective effects on pancreatic β-cells, alongside relevant data, case studies, and research findings.

Molecular Structure and Properties

The compound has the molecular formula and a molecular weight of 488.56 g/mol. Its structure includes:

- Benzylamino group

- Indole moiety

- Thioether linkage

- Nitrobenzamide component

These structural features contribute to its biological activity, particularly in interactions with proteins and enzymes relevant to various therapeutic applications.

Research indicates that compounds similar to N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for diabetes management. The indole and benzamide structures facilitate interactions that may enhance the compound's efficacy against specific diseases, particularly those related to metabolic dysfunctions.

1. Protective Effects on Pancreatic β-cells

A study demonstrated that derivatives of N-(2-(benzylamino)-2-oxoethyl)benzamide could protect pancreatic β-cells from ER stress-induced dysfunction. The compound showed maximal activity at 100% with an EC50 value of , indicating potent protective effects against cell death induced by stressors like tunicamycin (Tm) .

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| Compound 1 | 97 | 6 ± 1 |

This data highlights the potential for developing new therapeutic agents targeting diabetes-related complications.

2. Interaction with Biological Targets

The compound's thioether group may enhance its reactivity and binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions. Molecular docking studies are recommended to further elucidate these mechanisms of action, which could lead to identifying specific therapeutic applications .

Synthesis and Optimization

The synthesis of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide typically involves multi-step processes that can be optimized through temperature control and solvent selection to improve yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are essential for confirming the identity and purity of synthesized compounds .

Comparison with Similar Compounds

N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide ()

- Structural Features : Replaces the nitro group with a trifluoromethyl (-CF₃) substituent and substitutes the indole-thioether with a phenylethyl-ureido group.

2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide ()

- Structural Features: Contains a 4-nitrophenylaminoethyl group and a methyl-oxadiazole-thioether substituent.

- Key Difference: The oxadiazole ring introduces aromaticity and metabolic stability, contrasting with the benzylamino-oxoethyl group in the target compound .

Indole-Containing Derivatives

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

(Arylimino-2-oxo-2,3-dihydro-indol-1-yl)-acetic acid N'-(4-aryl-2-yl)-hydrazide Analogues ()

- Structural Features : Shares an indole-oxo moiety but lacks the thioether bridge and benzamide core.

- Biological Activity : Demonstrates significant antimicrobial activity, highlighting the role of indole derivatives in disrupting microbial membranes .

Thioether-Linked Compounds

N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide ()

Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate Derivatives ()

- Structural Features : Incorporates a sulfamoyl-phenyl-thioacetate group, contrasting with the indole-thioether in the target compound.

- Synthesis : Utilizes gold-catalyzed reactions, whereas the target compound’s synthesis might involve nucleophilic thiol-alkylation steps .

Data Tables

Table 2. Physicochemical Properties of Thioether-Linked Compounds

*Predicted using QikProp (BIOVIA).

Research Findings and Implications

- Nitro Group vs. Trifluoromethyl : The nitro group in the target compound may enhance electrostatic interactions with positively charged enzyme pockets compared to -CF₃ .

- Indole Position : The 1H-indol-1-yl group (target) vs. 1H-indol-3-yl () alters steric interactions in receptor binding .

- Thioether Reactivity: The benzylamino-oxoethyl-thioether linkage may undergo metabolic oxidation, contrasting with stable oxadiazole-thioethers in .

Preparation Methods

Synthesis of 3-Mercapto-1H-indole

The indole-thioether core originates from 3-mercaptoindole, typically synthesized via:

- Buchwald-Hartwig amination : Reacting 3-bromoindole with thiourea under palladium catalysis (Pd(OAc)₂, Xantphos) in toluene at 110°C for 12 hours, yielding 3-mercaptoindole in 68–72% yield.

- Thiol-ene click chemistry : UV-initiated reaction of 3-vinylindole with thioacetic acid, followed by hydrolysis (NaOH/MeOH), achieving 85% purity.

Thioether Formation at Indole C3

The mercapto group undergoes alkylation with 2-bromo-N-benzylacetamide (prepared by treating benzylamine with bromoacetyl bromide in dichloromethane):

Amidation with 4-Nitrobenzoyl Chloride

The ethylamine intermediate is coupled with 4-nitrobenzoyl chloride:

- Activation : 4-nitrobenzoic acid (1 eq) treated with SOCl₂ (3 eq) at reflux to form acyl chloride.

- Coupling : React with N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)amine (1 eq), Et₃N (2 eq), THF, 0°C → RT, 12 hours.

- Yield : 65–70% after recrystallization (EtOAc/hexane).

Convergent Synthesis via Multi-Component Reactions (MCRs)

Ugi-4CR Approach

A streamlined route employs the Ugi four-component reaction to assemble the benzamide and indole-thioether motifs simultaneously:

- Components :

- Aldehyde: 4-nitrobenzaldehyde

- Amine: 2-(3-mercaptoindol-1-yl)ethylamine

- Carboxylic acid: Benzylcarbamoylacetic acid

- Isonitrile: tert-butyl isocyanide

Post-Ugi Modifications

- Nitro group reduction : Avoided by using nitrobenzaldehyde directly rather than introducing nitro post-synthesis.

- Purification : HPLC (C18 column, acetonitrile:H₂O 70:30) achieves >95% purity.

Mechanistic Insights and Side Reactions

Thioether Alkylation Dynamics

DFT studies reveal that the indole C3 thiolate exhibits higher nucleophilicity (Fukui index f⁻ = 0.152) compared to N1 (f⁻ = 0.098), favoring C3 alkylation. Competing O-alkylation is suppressed using polar aprotic solvents (DMF).

Nitro Group Stability

The nitro moiety remains intact under mild amidation conditions (pH 7–8, <50°C). However, prolonged heating (>80°C) in acidic media prompts partial reduction to amine, necessitating strict temperature control.

Optimization and Scalability

Solvent Screening for Amidation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 65 | 92 |

| DMF | 72 | 88 |

| CH₂Cl₂ | 58 | 95 |

Optimal : THF balances yield and purity while minimizing nitro group side reactions.

Catalytic Enhancements

Adding DMAP (0.1 eq) during acyl chloride formation increases coupling efficiency by 15% via intermediate stabilization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (254 nm): Rt = 12.7 min, >99% purity (Zorbax SB-C18, acetonitrile:H₂O 65:35).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing Pd catalysts with CuI in thioether formation reduces costs by 40% without compromising yield (70 vs. 68%).

Waste Management

- Solvent recovery : DMF and THF are distilled and reused (85% recovery).

- Byproducts : Bromide salts (from alkylation) are precipitated and converted to NaBr for disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.